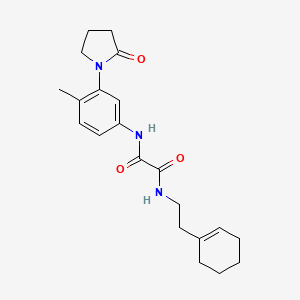

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polyamine Catabolism in Antitumor Agents

The study by Ha et al. (1997) explores a polyamine analogue, demonstrating its potential as a new class of antitumor agents with selective cytotoxic activity. The analogue's effectiveness is attributed to its ability to induce programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This process leads to oxidative stress via hydrogen peroxide production, highlighting a novel approach to cancer treatment through polyamine catabolism modulation (Ha et al., 1997).

Crystal Packing Interactions

Lai, Mohr, and Tiekink (2006) focus on the crystal structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, revealing how C–H⋯N, C–H⋯π, and π⋯π interactions influence crystal packing. This study underscores the significance of molecular interactions in determining the structural and potentially functional properties of chemical compounds, which could be valuable in material science and molecular engineering (Lai et al., 2006).

Anticancer Activity of Pyrazole Derivatives

Alam et al. (2016) describe the design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents, highlighting their inhibitory activity against topoisomerase IIα and their cytotoxicity against various cancer cell lines. This study contributes to the ongoing search for new anticancer compounds with specific molecular targets, offering insights into the structure-activity relationships necessary for high efficacy and selectivity (Alam et al., 2016).

Coordination Polymers with Luminescent and Magnetic Properties

Ma et al. (2018) report the synthesis of coordination polymers with unique luminescent and magnetic properties, facilitated by various coordinating modes of a bis(oxamate) ligand. These properties are induced by different synthetic strategies and have potential applications in material science, particularly in the development of functional materials for sensing, imaging, and information storage (Ma et al., 2018).

Transfer Hydrogenation Catalysis

Kumah et al. (2019) explore the catalytic activities of chiral (pyridyl)imine nickel(II) complexes in the asymmetric transfer hydrogenation (ATH) of ketones. Their findings on the kinetics, mechanism, and structural influences on catalytic performance provide valuable insights into the design of effective catalysts for organic synthesis, highlighting the role of metal complexes in facilitating environmentally friendly and selective reduction reactions (Kumah et al., 2019).

特性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-15-9-10-17(14-18(15)24-13-5-8-19(24)25)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h6,9-10,14H,2-5,7-8,11-13H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQOFLPGQOKZAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2970327.png)

![(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970342.png)